DEOXYVACISINE HCl DEOXYVACISINE HCl DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196742
InChI:
SMILES:
Molecular Formula: C12H14N2.HCl
Molecular Weight: 222.5 g/mol

DEOXYVACISINE HCl

CAS No.:

VCID: VC0196742

Molecular Formula: C12H14N2.HCl

Molecular Weight: 222.5 g/mol

Purity: a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].

* For research use only. Not for human or veterinary use.

DEOXYVACISINE HCl -

Description

Deoxyvacisine hydrochloride (Deoxyvacisine HCl) is a compound of interest in the field of pharmaceutical chemistry, primarily due to its role as a cholinesterase and monoamine oxidase (MAO) inhibitor, as well as its weak muscarinic receptor antagonist properties. This compound is derived from plant sources known for their alkaloid content, which are naturally occurring organic compounds typically containing basic nitrogen atoms.

Mechanism of Action

The mechanism of action of Deoxyvacisine HCl is primarily linked to its interaction with biological targets such as enzymes and receptors. As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic transmission. Additionally, its MAO inhibitory activity prevents the breakdown of monoamines like serotonin, norepinephrine, and dopamine, which can influence mood and other neurological functions.

Potential Applications

While specific applications of Deoxyvacisine HCl are not extensively documented, compounds with similar pharmacological profiles are often explored for their potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to their ability to modulate neurotransmitter levels.

Research Findings

Product Name DEOXYVACISINE HCl
Molecular Formula C12H14N2.HCl
Molecular Weight 222.5 g/mol
Appearance White crystal powder
Purity a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].
Synonyms 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride
Reference - Fitzgerald et al., /6, 7, 8, 9-tetrahydropyrido-quinazoline, a new class of alkaloids from Mackinlava species (Araliaceae)/ Aust. J. Chem. (1966). 19(1):151-159 - Spath et al., /Uber Derivate des Peganins und ihre Ring-Homologen/ J. Mitt. Uber Peganin, Chem. Ber. 6 (1935). (68):2221-2226 - Jen et al., /A new class of antihypertensive agents, 1, 2, 3, 5-Tetrahydroimidazo [2,1-b] quinazoline./ J. Med. Chem.1 (1972). 15(7):727-731 - Tuliaganov, Higher Doctoral thesis of Medecine, Moscow (1981) (Russian). Confidential.
Last Modified Jul 20 2023

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